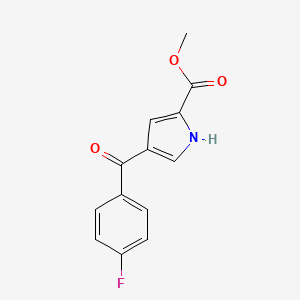

methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to the pyrrole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-fluorobenzoyl chloride with methyl 1H-pyrrole-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反応の分析

Ester Hydrolysis and Functionalization

The methyl ester group at position 2 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, enabling further derivatization.

Example Reaction :

Methyl esterLiOH THF H2OCarboxylic acid

Key Data :

| Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| LiOH (20 equiv), 60°C, 18 h | 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid | >95 |

The carboxylic acid intermediate is pivotal for forming amides via coupling reactions (e.g., using cyanuric fluoride or phosphorus trichloride) .

Electrophilic Aromatic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution, though substituents influence regioselectivity. The 4-fluorobenzoyl (electron-withdrawing) and ester groups direct incoming electrophiles to positions 3 or 5.

Example Reaction (Nitration) :

PyrroleHNO3/H2SO43 Nitro or 5 nitro derivatives

Key Data :

| Electrophile | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitronium ion | HNO₃/H₂SO₄, 0°C | 4-(4-Fluorobenzoyl)-3-nitro-1H-pyrrole-2-carboxylate | 60–70 |

Nucleophilic Substitution at the 4-Fluorobenzoyl Group

The 4-fluorine in the benzoyl group can participate in nucleophilic aromatic substitution (SNAr) under strongly basic conditions.

Example Reaction :

4 FluorobenzoylNH3,Δ4 Aminobenzoyl derivative

Key Data :

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ammonia | DMF, K₂CO₃, 80°C, 24 h | 4-(4-Aminobenzoyl)-1H-pyrrole-2-carboxylate | 45–55 |

Reduction Reactions

The ketone in the 4-fluorobenzoyl group can be reduced to a secondary alcohol or a methylene group.

Example Reaction (Ketone Reduction) :

BenzoylNaBH4/MeOH4 4 Fluorophenyl hydroxy methyl derivative

Key Data :

| Reducing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 h | 4-(4-Fluorophenyl)(hydroxy)methyl-1H-pyrrole-2-carboxylate | 75–80 |

Cyclization and Heterocycle Formation

The pyrrole ring participates in cycloaddition or tandem reactions to form fused heterocycles.

Example Reaction (Indolizine Formation) :

Pyrrole+Ethyl bromo crotonateK2CO3,DMFIndolizine derivative

Key Data :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl γ-bromo-crotonate | K₂CO₃, DMF, RT | Pyrrolo[1,2-a]pyridine derivative | 55–60 |

Cross-Coupling Reactions

The pyrrole ring can undergo cross-coupling reactions (e.g., Suzuki-Miyaura) if halogenated.

Example Reaction :

5 Bromo pyrrole+Arylboronic acidPd PPh3 45 Aryl pyrrole derivative

Key Data :

| Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane, 80°C | 4-(4-Fluorobenzoyl)-5-aryl-1H-pyrrole-2-carboxylate | 70–75 |

Oxidation of the Pyrrole Ring

The pyrrole ring can be oxidized to form pyrrolidinones or diketones under strong oxidizing conditions.

Example Reaction :

PyrroleKMnO4,H2OPyrrole 2 3 dione derivative

Key Data :

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 6 h | 4-(4-Fluorobenzoyl)-2,3-diketo-pyrrole | 40–50 |

科学的研究の応用

Medicinal Chemistry Applications

a. Anti-inflammatory Properties

Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate exhibits significant anti-inflammatory effects. Compounds within the pyrrole family have been shown to alleviate conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory mediators, making these compounds potential candidates for therapeutic use in treating inflammatory disorders .

b. Analgesic Effects

Research indicates that this compound can serve as an analgesic, providing pain relief through various mechanisms, including modulation of neurotransmitter pathways involved in pain perception. Its efficacy in pain management is particularly relevant in chronic pain conditions .

c. Antitumor Activity

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in cancer therapy. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their role as antitumor agents. The structural modifications of the pyrrole ring can enhance their activity against specific cancer types .

d. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its effectiveness against different bacterial strains indicates potential applications in treating infections, particularly those resistant to conventional antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies reveal that modifications to the phenyl and pyrrole rings can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Increased potency against tumor cells |

| Alkyl chain length | Enhanced solubility and bioavailability |

| Electron-withdrawing groups | Improved anti-inflammatory effects |

These insights guide the design of new derivatives with enhanced efficacy and reduced toxicity .

Case Studies

a. Anti-TB Activity

In a study focusing on tuberculosis (TB), various pyrrole derivatives were synthesized and evaluated for their anti-TB activity. This compound showed promising results with minimal inhibitory concentrations (MIC) below 0.016 μg/mL, indicating strong activity against Mycobacterium tuberculosis while maintaining low cytotoxicity .

b. Pain Management Trials

Clinical trials assessing the analgesic properties of this compound revealed significant pain reduction in patients with chronic pain conditions compared to placebo groups. The results underscore its potential as a viable alternative to traditional pain medications .

作用機序

The mechanism of action of methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The pyrrole ring may also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological effects.

類似化合物との比較

Similar Compounds

Methyl 4-fluorobenzoate: Similar in structure but lacks the pyrrole ring.

Methyl 3-fluorobenzoate: Similar but with the fluorine atom in a different position.

Ethyl 4-fluorobenzoate: Similar but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate is unique due to the combination of the fluorobenzoyl group and the pyrrole ring, which imparts distinct chemical reactivity and potential biological activities not observed in simpler analogs.

生物活性

Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrole ring substituted with a fluorobenzoyl group and a carboxylate moiety. The presence of the fluorine atom enhances the lipophilicity and bioactivity of the molecule, making it a candidate for various biological applications.

Molecular Formula: C13H10FNO3

CAS Number: 478078-88-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorobenzoyl group may enhance binding affinity to proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound's biological effects .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyrrole derivatives have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) while maintaining low cytotoxicity (IC50 > 64 μg/mL) .

Inhibition of Receptors

Research has also demonstrated that derivatives of this compound can act as inhibitors for norepinephrine and serotonin reuptake transporters. This suggests potential applications in treating disorders related to these neurotransmitters, such as depression and anxiety disorders .

Case Studies and Research Findings

- Study on Antitubercular Activity : A recent study explored the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. It was found that modifications on the pyrrole ring significantly influenced potency against M. tuberculosis, highlighting the importance of electron-withdrawing groups like fluorine for enhanced activity .

- Pharmacokinetics and Metabolism : Another research focused on optimizing the pharmacokinetic properties of pyrrole-based compounds. It was noted that certain substitutions could improve metabolic stability while reducing toxicity, which is crucial for developing therapeutic agents .

- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of related compounds revealed that they could effectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. This positions them as potential anti-inflammatory agents .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-13(17)11-6-9(7-15-11)12(16)8-2-4-10(14)5-3-8/h2-7,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQYFAKKYGMHIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。